molecular formula C33H50O5 B12309612 2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid

2-[6-(3-Ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid

Cat. No.: B12309612
M. Wt: 526.7 g/mol
InChI Key: RKZGUCXRSIGYMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Poricoic acid AE is a triterpenoid compound isolated from the surface layer of Poria cocos, a fungus used in traditional Chinese medicine. It has a molecular formula of C33H50O5 and a molecular weight of 526.75 g/mol . This compound is known for its various biological activities, including anti-inflammatory, anti-fibrotic, and anti-cancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Poricoic acid AE is typically isolated from Poria cocos using high-speed countercurrent chromatography (HSCCC). The process involves extracting total triterpenoids from the epidermis of Poria cocos using a two-phase solvent system composed of n-butanol and water. The extract is then separated into different fractions using HSCCC with a solvent system of hexane, ethyl acetate, methanol, and water (3:6:4:2, V/V) under specific conditions: clockwise rotation at a speed of 800 r/min and a flow rate of 3 mL/min .

Industrial Production Methods

The industrial production of Poricoic acid AE follows a similar extraction and purification process. The efficiency and simplicity of HSCCC make it a preferred method for large-scale production. The high purity of the isolated compound is confirmed using high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) techniques .

Chemical Reactions Analysis

Types of Reactions

Poricoic acid AE undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) are used to oxidize Poricoic acid AE.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are employed to reduce the compound.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Poricoic acid AE has a wide range of scientific research applications:

Comparison with Similar Compounds

Poricoic acid AE is unique among triterpenoids due to its specific biological activities and molecular structure. Similar compounds include:

Poricoic acid AE stands out due to its potent inhibition of multiple signaling pathways, making it a versatile compound for various therapeutic applications.

Properties

IUPAC Name

2-[6-(3-ethoxy-3-oxopropyl)-2-hydroxy-3a,6,9b-trimethyl-7-prop-1-en-2-yl-1,2,3,4,7,8-hexahydrocyclopenta[a]naphthalen-3-yl]-6-methyl-5-methylideneheptanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H50O5/c1-10-38-28(35)16-17-31(7)24(21(4)5)13-14-26-25(31)15-18-32(8)29(27(34)19-33(26,32)9)23(30(36)37)12-11-22(6)20(2)3/h14-15,20,23-24,27,29,34H,4,6,10-13,16-19H2,1-3,5,7-9H3,(H,36,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKZGUCXRSIGYMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1(C(CC=C2C1=CCC3(C2(CC(C3C(CCC(=C)C(C)C)C(=O)O)O)C)C)C(=C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H50O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.